molecular formula C11H19NO6 B558525 Boc-D-glu-ome CAS No. 55227-00-4

Boc-D-glu-ome

Cat. No. B558525
CAS RN: 55227-00-4
M. Wt: 261,28 g/mole
InChI Key: ZAYAFKXUQMTLPL-SSDOTTSWSA-N
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Description

“Boc-D-glu-ome” is a derivative of glutamic acid . It is also known as "(4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid" .


Synthesis Analysis

The synthesis of Boc-D-glu-ome and similar compounds often involves environmentally conscious methods . For instance, the Boc strategy is suitable for green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group . This strategy includes both liquid and solid-phase methods using Boc-amino acids based on microwave-assisted coupling reactions of nanosized reactants .


Chemical Reactions Analysis

Boc-D-glu-ome is involved in various chemical reactions. For instance, it has been used in the gram-scale electrosynthesis of protected dehydroamino acids . In this process, Boc-D-glu-ome and similar compounds undergo a NaCl-mediated electrochemical oxidation, followed by an acid-catalyzed elimination .


Physical And Chemical Properties Analysis

Boc-D-glu-ome has a molecular weight of 261.272 and a molecular formula of C11H19NO6 . It has a density of 1.2±0.1 g/cm3, a boiling point of 428.4±40.0 °C at 760 mmHg, and a flash point of 212.9±27.3 °C . It should be stored at 2-8°C .

Scientific Research Applications

Field

This application falls under the field of Chemistry , specifically in the synthesis of Peptide Nucleic Acids (PNAs) .

Application

“Boc-D-glu-ome” is used in the synthesis of optically pure gamma-PNA backbones . PNAs are synthetic DNA analogs that have strong sequence-selective binding to DNA or RNA . They have been widely used in the fields of chemistry, biology, biotechnology, and medicine .

Method

The synthesis of the γ-PNA backbone involves the use of a stabilized form of 2-iodoxybenzoic acid (SIBX) as an oxidative reagent in the key intermediate of the N-Boc-amino acetaldehyde synthesis . The Boc-Glu(cHx)-aeg-OMe synthesis of the γ-backbone through the LAH reduction route failed because the cyclohexyl ester of the side chain was also reduced by LAH .

Results

It is comparatively higher than that of the other methods examined in this work .

Apoptosis Research

Field

This application falls under the field of Biomedical Research , specifically in the study of apoptosis .

Application

“Boc-D-glu-ome”, also known as Boc-aspartyl(OMe)-fluoromethylketone (BocD-fmk), is used in the study of apoptosis in p815 mastocytoma cells . It has been found to have a certain preference for inhibiting the 14-3-3/Bad signaling pathway .

Method

The study involved treating p815 mastocytoma cells with genistein, an apoptosis-inducing agent . The effects of BocD-fmk and zVAD-fmk, another apoptosis inhibitor, on the 14-3-3/Bad signaling pathway were then compared .

Results

The study found that BocD-fmk, unlike zVAD-fmk, prevented the reduction of 14-3-3 protein level and the release of Bad from 14-3-3 . It also prevented the interaction of truncated Bad to Bcl-xL in genistein-treated cells . These results suggest that BocD-fmk has a certain preference for inhibiting the 14-3-3/Bad signaling pathway .

Amino Acid Derivatization

Field

This application falls under the field of Organic Chemistry , specifically in the derivatization of amino acids .

Application

“Boc-D-glu-ome” is used in the derivatization of amino acids for solid-phase peptide synthesis (SPPS) using the Fmoc strategy . This is a useful tool in structure–activity relationship (SAR) studies .

Method

The method involves the use of calcium iodide as an additive in ester hydrolysis, which permits saponification of compounds containing both Fmoc and Boc protecting groups simultaneously . This results in a more efficient synthesis for theoretical custom amino acids containing amines on the side chain .

Results

The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Caspase-6 Inhibition

Field

This application falls under the field of Biomedical Research , specifically in the study of apoptosis .

Application

“Boc-D-glu-ome”, also known as Boc-aspartyl(OMe)-fluoromethylketone (BocD-fmk), is used in the study of apoptosis in p815 mastocytoma cells . It has been found to inhibit caspase-6 .

Method

The study involved treating p815 mastocytoma cells with genistein, an apoptosis-inducing agent . The effects of BocD-fmk and zVAD-fmk, another apoptosis inhibitor, on the 14-3-3/Bad signaling pathway were then compared .

Results

The study found that BocD-fmk, unlike zVAD-fmk, prevented caspase-6 acting on 14-3-3/Bad-mediated event . This suggests that BocD-fmk has a certain preference for inhibiting the 14-3-3/Bad signaling pathway .

Environmentally Conscious Peptide Synthesis

Field

This application falls under the field of Green Chemistry , specifically in the synthesis of peptides .

Application

“Boc-D-glu-ome” is used in the development of environmentally conscious peptide synthesis methods . The focus is on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent .

Method

The method involves the use of Boc-protected amino acids, which are highly soluble in organic solvents . A technique for solid-phase peptide synthesis in water was reported that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles .

Results

The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group . This results in a more efficient and environmentally friendly synthesis process .

Proteomics Research

Field

This application falls under the field of Proteomics Research .

Application

“Boc-D-glu-ome” is used as a specialty product in proteomics research .

Method & Results

Unfortunately, the specific methods and results related to this application are not detailed in the available resources .

Safety And Hazards

Boc-D-glu-ome is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If inhaled, the person should be moved to fresh air .

properties

IUPAC Name

(4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYAFKXUQMTLPL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427016
Record name BOC-D-GLU-OME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-glu-ome

CAS RN

55227-00-4
Record name BOC-D-GLU-OME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-Glu-OMe
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
B Yang, G Wang, B Xia, M Zhong, P Fan… - Macromolecular …, 2021 - Wiley Online Library
Enzymatic synthesis of chiral polyesters has been a powerful tool in the field of polymer chemistry. At the meantime, enzymatic polymerization for preparing chiral polyamides is rare. …
Number of citations: 1 onlinelibrary.wiley.com
CN Eid, MJ Nesler, M Zia‐Ebrahimi… - Journal of Labelled …, 1998 - Wiley Online Library
The Park nucleotide is an important biological building block used in the construction of bacterial cell walls. Herein, we describe the synthesis of a radiolabeled Park nucleotide analog, …
BM Gulledge, JB Aggen, H Huang… - Current medicinal …, 2002 - ingentaconnect.com
The serine / threonine phosphatases are inhibited by a variety of natural toxins, including the microcystins and nodularins. Progress in understanding the details of the biosynthetic …
Number of citations: 98 www.ingentaconnect.com
G Clavé, C Ronco, H Boutal, N Kreich… - Organic & …, 2010 - pubs.rsc.org
… diesters were readily synthesised by coupling between the commercial amino acids Boc-D-Glu-OMe and H-MeAla-OMe (or H-Ala-OMe) and subsequent Boc removal by acidolysis with …
Number of citations: 12 pubs.rsc.org
I Duttagupta, KC Ghosh, S Sinha - Studies in Natural Products Chemistry, 2016 - Elsevier
… The acid on peptide coupling (2 cycles) with D-Ala-L-Leu-O- t Bu and Boc-D-Glu-OMe and a Wittig type olefination at the phosphonate center followed by TFA treatment yielded the …
Number of citations: 7 www.sciencedirect.com
JM Humphrey, JB Aggen… - Journal of the American …, 1996 - ACS Publications
… The next coupling reaction required the free amine 11b and Boc-d-Glu-OMe (6). We initially used Fmoc protection for this purpose, anticipating later deprotection with an amine base …
Number of citations: 119 pubs.acs.org
JB Aggen, JM Humphrey, CM Gauss, HB Huang… - Bioorganic & medicinal …, 1999 - Elsevier
… Our concerns were allayed when we found that following hydrogenolysis of the Cbz-group in 22, the N-cyhxGly-d-Ala-l-Leu-OtBu peptide coupled with Boc-d-Glu-OMe-OH to give 23 in …
Number of citations: 58 www.sciencedirect.com
JR Costerison - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com
YC Ahn - 2018 - era.library.ualberta.ca
Pyridoxal phosphate (PLP)-independent racemases, enzymes that are cofactor and metal free invert, the configuration at the α-carbon of amino acids. In nature, diaminopimelate …
Number of citations: 2 era.library.ualberta.ca
JC Pearson - 1999 - search.proquest.com
Nodularin, a cyclic pentapeptide, is a hepatotoxin and tumor promoter that was isolated from the cyanobacterium Nodularia spumigena. Nodularin is an inhibitor of the serine-threonine …
Number of citations: 3 search.proquest.com

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